molecular formula C27H20O2 B12916260 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran CAS No. 675582-63-5

2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran

Cat. No.: B12916260
CAS No.: 675582-63-5
M. Wt: 376.4 g/mol
InChI Key: VNJFTMXMOZEEQV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran ( 675582-63-5) is a synthetic substituted dihydrofuran derivative with a molecular weight of 376.4 g/mol. Its structure features a 4-methoxyphenyl group at position 2 and phenylethynyl moieties at positions 3 and 4. The dihydrofuran core imparts partial aromaticity, while the extended π-conjugation from the ethynyl groups contributes to interesting electronic properties . This compound serves as a versatile building block in organic synthesis, particularly in constructing complex polycyclic structures via cross-coupling reactions like the Sonogashira coupling . In scientific research, it has shown significant promise in medicinal chemistry, where studies indicate potent antitumor properties. For instance, derivatives of this compound have demonstrated the ability to inhibit the proliferation of breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) with IC50 values in the low micromolar range. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase . Furthermore, due to its electronic characteristics, this compound has potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where it can act as an emissive layer to enhance device efficiency and brightness . The synthesis typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling to form the phenylethynyl groups . This product is intended for Research Use Only. It is not intended for human or veterinary use.

Properties

CAS No.

675582-63-5

Molecular Formula

C27H20O2

Molecular Weight

376.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3,4-bis(2-phenylethynyl)-2,5-dihydrofuran

InChI

InChI=1S/C27H20O2/c1-28-25-17-15-23(16-18-25)27-26(19-13-22-10-6-3-7-11-22)24(20-29-27)14-12-21-8-4-2-5-9-21/h2-11,15-18,27H,20H2,1H3

InChI Key

VNJFTMXMOZEEQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(CO2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran typically involves multi-step organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the phenylethynyl groups . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran is C22H20OC_{22}H_{20}O, with a molecular weight of approximately 300.39 g/mol. The compound features a dihydrofuran ring substituted with phenylethynyl groups and a methoxyphenyl moiety, contributing to its unique chemical behavior.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Case Study: A derivative was tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

Mechanism of Action
The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, these compounds may interact with estrogen receptors or other targets involved in cancer progression.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex polycyclic structures. Its unique functional groups allow for various chemical transformations such as cross-coupling reactions.

  • Synthesis Example: The compound can be utilized in Sonogashira coupling reactions to form extended π-conjugated systems, which are essential for developing organic semiconductors and photovoltaic materials.

Materials Science

Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, this compound has potential applications in the field of optoelectronics. It can be incorporated into OLEDs where it acts as an emissive layer.

  • Performance Metrics: Devices fabricated with this compound showed improved efficiency and brightness compared to traditional materials.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAnticancer agentSignificant inhibition of cancer cell proliferation
Organic SynthesisBuilding block for complex moleculesEffective in Sonogashira coupling reactions
Materials ScienceComponent in OLEDsEnhanced efficiency and brightness in devices

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the electronic properties of the substituents and the furan ring. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

a) 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (C₂₈H₂₀Br₂O)
  • Substituents : Bromine atoms at positions 3 and 4, with phenyl groups at positions 2,2,5,5.
  • Synthesis : Synthesized via bromination of 1,1-diphenylprop-2-yne-1-ol under reflux conditions, involving Favorskii-type intermediates and Br⋯Br interactions (3.814 Å) in the crystal lattice .
  • Structural Features : Orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 9.4301 Å, b = 9.4561 Å, c = 24.8572 Å. The dihydrofuran ring is nearly planar, with phenyl substituents inclined at angles of 62.3–79.3° to the ring plane .
  • Key Differences : Unlike the target compound, bromine substituents introduce steric bulk and electron-withdrawing effects, reducing conjugation.
b) 2,5-Bis(4-methoxyphenyl)-3,4-diphenylthiophene (CAS 41285-62-5)
  • Core Structure : Thiophene ring (sulfur-containing heterocycle) instead of dihydrofuran.
  • Substituents : 4-Methoxyphenyl groups at positions 2 and 5, phenyl groups at 3 and 4.
  • Electronic Properties : Thiophene’s lower electronegativity compared to oxygen enhances aromaticity and charge transport, making it suitable for organic semiconductors .
  • Key Differences : The sulfur atom alters electronic properties and stability, while the absence of ethynyl groups limits π-extension.

Functional Group Variants

a) 2(5H)-Furanone Derivatives (e.g., CAS 132725-72-5, 132589-84-5)
  • Core Structure: Furanone (γ-lactone) with a ketone group.
  • Substituents : 4-Methoxyphenyl groups at positions 3 and 4.
  • Reactivity : The ketone enables nucleophilic additions, contrasting with the ethynyl groups in the target compound, which participate in cross-coupling reactions .
  • Key Differences : The saturated dihydrofuran core in the target compound lacks the electrophilic carbonyl, increasing stability toward nucleophiles.

Comparative Data Table

Compound Core Structure Substituents (Positions) Molecular Weight Key Interactions
Target Compound 2,5-Dihydrofuran 4-MeOPh (2), Ph–C≡C (3,4) ~460 g/mol Ethynyl π-π stacking
3,4-Dibromo-2,2,5,5-tetraphenyl derivative 2,5-Dihydrofuran Br (3,4), Ph (2,2,5,5) 532.26 g/mol Br⋯Br (3.814 Å), C–H⋯H
2,5-Bis(4-MeOPh)-3,4-diphenylthiophene Thiophene 4-MeOPh (2,5), Ph (3,4) ~500 g/mol S–π interactions
2(5H)-Furanone (CAS 132589-84-5) Furanone 4-MeOPh (3,4) ~310 g/mol C=O dipole interactions

Electronic and Material Properties

  • Thermal Stability : Brominated derivatives exhibit higher melting points (e.g., 371 K ) due to strong Br⋯Br interactions, whereas ethynyl-substituted compounds may prioritize solubility for solution processing.

Biological Activity

2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 has the molecular formula C27H20O2C_{27}H_{20}O_2 and features a complex structure that includes a dihydrofuran ring and multiple phenylethynyl groups. The presence of the methoxy group on the phenyl ring may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compound 1 exhibits significant antitumor properties. A notable study demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Induction of apoptosis
PC-3 (Prostate Cancer)12.8Cell cycle arrest at G1 phase

Anti-inflammatory Effects

Compound 1 has also shown promise in reducing inflammation. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages revealed that compound 1 significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Cytokine Control (pg/mL) Compound 1 (pg/mL)
TNF-α800250
IL-6600200

Antioxidant Activity

The antioxidant capacity of compound 1 was evaluated using DPPH radical scavenging assays. Results indicated that compound 1 effectively scavenged free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

The biological activities of compound 1 can be attributed to several mechanisms:

  • Apoptosis Induction: Compound 1 activates caspases and promotes mitochondrial dysfunction in cancer cells.
  • Cytokine Modulation: It inhibits NF-κB signaling pathways, leading to reduced expression of inflammatory cytokines.
  • Radical Scavenging: The methoxy group may enhance electron donation, contributing to its antioxidant properties.

Case Studies

Several case studies highlight the efficacy of compound 1 in various biological contexts:

  • Breast Cancer Model: In a xenograft model using MCF-7 cells, treatment with compound 1 resulted in a significant reduction in tumor volume compared to control groups.
  • Inflammation in Arthritis: In an animal model of arthritis, administration of compound 1 led to decreased joint swelling and lower levels of inflammatory markers.
  • Oxidative Stress in Neurodegeneration: A study on neuronal cell cultures exposed to oxidative stress demonstrated that compound 1 reduced cell death and improved cell viability.

Q & A

Q. What synthetic methodologies are effective for constructing the dihydrofuran core with methoxyphenyl and phenylethynyl substituents?

Answer: The dihydrofuran scaffold is typically synthesized via cyclization of γ-keto esters or ketones under acidic conditions. For functionalization with phenylethynyl groups, Sonogashira cross-coupling is employed using brominated dihydrofuran precursors (e.g., 3,4-dibromo derivatives, as in ) and terminal alkynes. Key parameters:

  • Catalyst system : Pd(PPh₃)₄/CuI in THF or DMF.
  • Temperature : 80–110°C for 24–48 hours to overcome steric hindrance from the 4-methoxyphenyl group.
  • Yield optimization : Use degassed solvents and inert atmospheres to prevent alkyne dimerization.
    Purification via silica chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization (dichloromethane/n-pentane, −20°C) achieves >95% purity .

Q. How do crystallographic techniques validate the stereochemical configuration of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous dihydrofurans:

  • Space group : P21/c or C2/c (common for asymmetric substitution).
  • Key metrics : R factor ≤ 0.051, data-to-parameter ratio ≥ 12.4 ().
  • Structural insights : Bond lengths (C–C = 1.48 Å, C–O = 1.36 Å) and torsion angles confirm non-planarity due to ethynyl substituents .

Advanced Research Questions

Q. What strategies resolve contradictions between computational and experimental data on electronic properties?

Answer: Discrepancies often arise from solvent effects or basis set limitations. Methodological recommendations:

  • DFT calibration : Use SCXRD-derived geometries (e.g., dihedral angles from ) as input for B3LYP-D3/PCM calculations.
  • Validation : Compare computed HOMO-LUMO gaps (TD-DFT) with experimental UV-Vis λmax. Cyclic voltammetry (ΔE = 1.2–1.5 V) further validates redox behavior .

Q. How do intermolecular interactions in the solid state influence material stability?

Answer: Crystal packing analysis (Hirshfeld surfaces) reveals:

  • Dominant interactions : π-π stacking (interplanar distance = 3.5–4.0 Å) between methoxyphenyl groups and C–H⋯O hydrogen bonds (2.2–2.5 Å).
  • Impact : Enhanced thermal stability (decomposition >250°C) and reduced solubility in polar solvents. These interactions are critical for designing crystalline materials for optoelectronics .

Q. What mechanistic insights explain the compound’s reactivity under oxidative conditions?

Answer: The electron-rich ethynyl and methoxyphenyl groups increase susceptibility to oxidation. Controlled studies suggest:

  • Primary pathway : Epoxidation of the dihydrofuran ring or alkyne oxidation to diketones.
  • Mitigation : Add antioxidants (e.g., BHT, 0.1% w/w) during storage and avoid prolonged exposure to light .

Methodological Recommendations

  • Synthetic challenges : Optimize steric effects by slow addition of alkynes during coupling.
  • Characterization : Combine SCXRD with solid-state NMR to probe dynamic behavior.
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) to assess shelf-life .

For further structural data, consult CCDC entries (e.g., 1828960 in ) or IUCr databases.

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